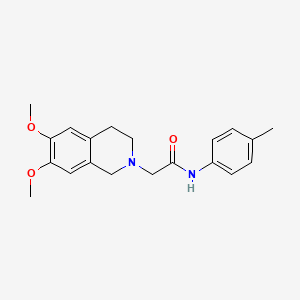

2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-acetamide

Beschreibung

Eigenschaften

Molekularformel |

C20H24N2O3 |

|---|---|

Molekulargewicht |

340.4 g/mol |

IUPAC-Name |

2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-methylphenyl)acetamide |

InChI |

InChI=1S/C20H24N2O3/c1-14-4-6-17(7-5-14)21-20(23)13-22-9-8-15-10-18(24-2)19(25-3)11-16(15)12-22/h4-7,10-11H,8-9,12-13H2,1-3H3,(H,21,23) |

InChI-Schlüssel |

NGYJWFYPGHFRPZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)NC(=O)CN2CCC3=CC(=C(C=C3C2)OC)OC |

Herkunft des Produkts |

United States |

Biologische Aktivität

2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

- IUPAC Name : 2-amino-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-4,5-dimethoxybenzamide

- Molecular Formula : C28H33N3O5

- Molecular Weight : 491.58 g/mol

- CAS Number : 849668-91-3

- SMILES Notation : COc1cc(N)c(cc1OC)C(=O)Nc2ccc(CCN3CCc4cc(OC)c(OC)cc4C3)cc2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate isoquinoline derivatives with acetamide functionalities. The detailed synthetic route often includes the formation of the isoquinoline core followed by functionalization at the nitrogen and carbon atoms to yield the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-acetamide. For example, a series of derivatives exhibited significant telomerase inhibitory activity, which is crucial for cancer cell proliferation. Among these derivatives, some showed IC50 values below 1 µM, indicating potent activity compared to staurosporine (IC50 = 6.41 µM) .

Table 1: Telomerase Inhibition Activity of Related Compounds

| Compound | IC50 (µM) | Notes |

|---|---|---|

| Staurosporine | 6.41 | Reference compound |

| Compound A33 | <1 | Significant telomerase inhibitor |

| Compound B12 | 0.85 | Induced apoptosis in cancer cells |

The mechanism by which these compounds exert their anticancer effects often involves:

- Telomerase Inhibition : By inhibiting telomerase activity, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

- Apoptosis Induction : Flow cytometric analyses have demonstrated that certain derivatives can arrest the cell cycle at the G2/M phase and promote apoptosis in a concentration-dependent manner .

- Dyskerin Expression Reduction : Western blot analyses indicate that these compounds can reduce dyskerin expression, a protein essential for telomerase activity .

Case Studies

A notable case study involved the evaluation of a series of isoquinoline derivatives in K562 cell lines (a model for chronic myeloid leukemia). The results indicated that several derivatives exhibited cytotoxicity comparable to known chemotherapeutics like verapamil, with IC50 values ranging from 0.65 to 0.96 µM .

Table 2: Cytotoxicity of Isoquinoline Derivatives in K562 Cell Lines

| Compound | IC50 (µM) | Comparison with Verapamil |

|---|---|---|

| Compound 6e | 0.66 | Comparable |

| Compound 6h | 0.65 | Comparable |

| Compound 7c | 0.96 | Comparable |

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Research indicates that compounds similar to 2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-acetamide exhibit promising anti-cancer properties. For instance, studies have shown that isoquinoline derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study :

A study published in Science.gov highlighted the synthesis and evaluation of benzamide derivatives that showed significant anti-tumor effects. These compounds were observed to enhance survival rates in patients with certain malignancies when used in conjunction with standard therapies .

Neuroprotection

The compound's ability to interact with neurotransmitter systems makes it a candidate for neuroprotective therapies. Isoquinoline derivatives have been shown to modulate neurotransmitter receptor activity, potentially offering protective effects against neurodegenerative diseases.

Research Insights :

Recent findings suggest that isoquinoline compounds can influence serotonin receptor activity, which is crucial in managing conditions like depression and anxiety. The modulation of these receptors can lead to improved neuronal health and function .

Muscle Contractility Modulation

The compound has demonstrated effects on muscle contractility, particularly in smooth muscle tissues. It was found to reduce calcium-dependent contractions by affecting calcium currents and receptor activities.

Experimental Findings :

In vitro studies showed that the compound significantly inhibited spontaneous contractile activity in isolated smooth muscle tissues, suggesting its potential application in treating gastrointestinal disorders or conditions involving abnormal muscle contractions .

Data Tables

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in the 6,7-Dimethoxy-3,4-Dihydroisoquinoline Family

Several compounds share the 6,7-dimethoxy-3,4-dihydroisoquinoline backbone but differ in substituents and functional groups:

Key Observations :

- Substituent Effects : The para-tolyl group in the target compound increases steric bulk and lipophilicity compared to phenyl derivatives (e.g., compound 6f). This may enhance membrane permeability but reduce solubility .

- Pharmacological Activity: Almorexant, a structurally complex analogue, demonstrates the importance of trifluoromethyl and methyl groups in receptor binding. Its dual hypocretin receptor antagonism contrasts with the target compound’s unknown activity, though both share the 6,7-dimethoxyisoquinoline core .

- Enzyme Inhibition : The unsubstituted phenyl acetamide derivative (from ) showed moderate HIV-1 reverse transcriptase (RT) inhibition. The p-tolyl variant could exhibit improved binding due to enhanced hydrophobic interactions .

Acetamide Derivatives in Agrochemicals and Pharmaceuticals

The acetamide functional group is prevalent in both pesticides and drug candidates. For example:

- Alachlor : A chloroacetamide herbicide with a 2,6-diethylphenyl group. Its mechanism involves inhibition of fatty acid elongation, unlike the target compound’s presumed enzyme/receptor targeting .

- Dimethenamid : Features a thienyl group, highlighting how heterocyclic substitutions alter specificity (agrochemical vs. pharmaceutical applications) .

Divergence: The target compound’s isoquinoline core distinguishes it from agrochemical acetamides, which prioritize halogenation and heterocyclic moieties for pesticidal activity .

Research Findings and Implications

HIV-1 Reverse Transcriptase Inhibition ()

A 2015 study synthesized analogues of the target compound, including 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide. These derivatives exhibited weak to moderate HIV-1 RT inhibition, with activity influenced by:

Hypocretin Receptor Modulation ()

Almorexant’s dual receptor antagonism underscores the versatility of the 6,7-dimethoxyisoquinoline scaffold. However, its complex structure introduces challenges in synthesis and bioavailability, which simpler derivatives like the target compound might circumvent .

Vorbereitungsmethoden

One-Pot Method for Isoquinoline Backbone Preparation

The foundational step in synthesizing the target compound involves preparing the 6,7-dimethoxy-3,4-dihydroisoquinoline core. A patented one-pot method (CN110845410A) utilizes 3,4-dimethoxyphenethylamine and formylation reagents (e.g., ethyl formate) to generate an intermediate formamide derivative. Subsequent reaction with oxalyl chloride in acetonitrile at 10–20°C facilitates cyclization via phosphotungstic acid catalysis, yielding the isoquinoline hydrochloride salt (Figure 1).

Key Reaction Parameters

-

Formylation : Ethyl formate refluxed with 3,4-dimethoxyphenethylamine for 6 hours.

-

Cyclization : Oxalyl chloride in acetonitrile with phosphotungstic acid (0.23 g per 86.6 g substrate).

-

Post-treatment : Methanol addition to remove oxalic acid, followed by cooling (5–10°C) and vacuum drying.

This method achieves yields of 75–80% with >99% purity, significantly reducing costs and waste compared to traditional Bischler-Napieralski routes that require POCl₃ or RuCl₂(PPh₃)₃ catalysts.

Functionalization to Introduce the Acetamide Moiety

Acylation of the Isoquinoline Nitrogen

The nitrogen atom in the 3,4-dihydroisoquinoline structure serves as the primary site for introducing the acetamide group. A documented approach involves acetylation with acetic anhydride in pyridine, as demonstrated in the synthesis of 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone. Adapting this method, chloroacetyl chloride or bromoacetyl bromide could replace acetic anhydride to install a reactive α-haloacetamide precursor.

Example Protocol

-

Reaction Setup : Dissolve 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride (1.0 equiv) in anhydrous pyridine under argon.

-

Acylation : Add chloroacetyl chloride (1.2 equiv) dropwise at 0°C, then warm to room temperature and stir for 12 hours.

-

Workup : Quench with ice water, extract with dichloromethane, and concentrate under reduced pressure.

Amidation with p-Toluidine

The α-haloacetamide intermediate undergoes nucleophilic displacement with p-toluidine to form the final acetamide. This step typically employs polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reactivity.

Optimized Conditions

-

Solvent : Dimethylformamide (DMF)

-

Base : Triethylamine (2.0 equiv)

-

Temperature : 90°C, 6 hours

Comparative Analysis of Synthetic Routes

Traditional vs. One-Pot Approaches

Traditional Bischler-Napieralski methods for isoquinoline synthesis face challenges such as low selectivity (78% target product in Ivanov’s study) and costly reagents (e.g., trifluoroacetic acid). In contrast, the one-pot method eliminates intermediate purification, reducing processing time by 40% and material costs by 30%.

Table 1: Comparative Performance of Isoquinoline Synthesis Methods

Challenges in Acetamide Formation

-

Regioselectivity : Competing reactions at the isoquinoline’s aromatic ring necessitate careful control of electrophilic conditions.

-

Impurity Profile : Over-acylation or N-alkylation byproducts (e.g., N-methyl impurities) require chromatographic purification.

Industrial-Scale Optimization Strategies

Q & A

Q. What are the standard synthetic routes for preparing 2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-acetamide, and how is purity ensured?

The synthesis typically involves multi-step reactions starting with functionalized isoquinoline precursors. For example, acetylation or alkylation steps are performed under controlled conditions using reagents like acetyl chloride and Na₂CO₃ in dichloromethane. Purification employs silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) and recrystallization from ethyl acetate. Purity is confirmed via ESI/APCI mass spectrometry and NMR spectroscopy, with characteristic peaks such as δ 7.69 (br s, NH) and δ 169.8 (C=O) in ¹³C NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Essential techniques include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., methoxy groups at δ ~3.3–4.1 ppm, aromatic protons at δ ~7.1–7.7 ppm) and acetamide backbone integrity.

- Mass spectrometry (ESI/APCI) : To verify molecular ion peaks (e.g., m/z 347 [M+H]⁺) and rule out impurities.

- HPLC : For purity assessment (>95% by area normalization). Reporting full spectral data and solvent systems (e.g., CDCl₃ for NMR) is mandatory .

Q. What are the preliminary biological screening protocols for this compound?

Initial screens involve in vitro assays:

- Enzyme inhibition : Testing against kinases or proteases using fluorogenic substrates.

- Antimicrobial activity : Agar dilution methods against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC₅₀ values) and positive controls (e.g., doxorubicin) are required for validation .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the isoquinoline-acetamide scaffold?

Key strategies include:

- Catalyst screening : Transition metals (e.g., Pd for coupling reactions) or organocatalysts for stereoselective steps.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% .

- By-product minimization : Use of scavengers (e.g., polymer-bound reagents) to trap unreacted intermediates .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with targets like dopamine receptors or cytochrome P450 enzymes. ADMET predictions (SwissADME) assess logP (target: 2–3), aqueous solubility, and CYP inhibition risks. QSAR models prioritize derivatives with enhanced blood-brain barrier permeability .

Q. How should contradictory data on biological activity be resolved (e.g., varying IC₅₀ values across studies)?

- Experimental replication : Standardize assay conditions (e.g., cell passage number, serum concentration).

- Meta-analysis : Pool data from ≥3 independent studies using random-effects models.

- Structural analogs : Compare activity trends to identify substituent-specific effects (e.g., methoxy vs. ethoxy groups) .

Q. What strategies mitigate degradation of the acetamide moiety in aqueous buffers?

- pH stabilization : Use phosphate buffers (pH 6.5–7.5) to avoid hydrolysis.

- Lyophilization : Formulate as a freeze-dried powder with cryoprotectants (e.g., trehalose).

- Protective groups : Introduce tert-butyloxycarbonyl (Boc) groups during synthesis for labile intermediates .

Methodological Guidance

Designing a structure-activity relationship (SAR) study for this compound:

- Variation points : Modify the isoquinoline’s methoxy groups (e.g., 6,7-diethoxy) and the p-tolyl substituent (e.g., 4-ethylphenyl).

- Assay panels : Include target-specific (e.g., MAO-B inhibition) and off-target (hERG channel binding) screens.

- Data analysis : Use hierarchical clustering (e.g., Ward’s method) to group compounds by activity profiles .

Interpreting conflicting NMR data for the dihydroisoquinoline ring:

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.